Apalutamide-d3

LC-MS/MS method validation bioanalysis internal standard selection

Apalutamide-d3 (ARN-509-d3) is a trideuterated stable isotope-labeled analog of the androgen receptor antagonist apalutamide, specifically designed as a high-precision internal standard (IS) for LC-MS/MS bioanalysis. Its +3 Da mass shift (m/z 481→453) ensures chromatographic co-elution with the analyte while avoiding the quantification errors inherent to non-isotopic analogs. This IS is validated for correcting matrix effects and extraction variability in mouse, rat, and human plasma, supporting PK studies, bioequivalence trials, and multi-analyte AR antagonist panels from a single 50 μL sample via simple protein precipitation.

Molecular Formula C21H15F4N5O2S
Molecular Weight 480.5 g/mol
Cat. No. B15128757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApalutamide-d3
Molecular FormulaC21H15F4N5O2S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
InChIInChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3
InChIKeyHJBWBFZLDZWPHF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Apalutamide-d3 (ARN-509-d3): Deuterated Internal Standard for Quantitative LC-MS/MS Analysis of Next-Generation Androgen Receptor Antagonists


Apalutamide-d3 (ARN-509-d3, CAS 1638885-61-6) is a trideuterated stable isotope-labeled analog of the non-steroidal antiandrogen apalutamide [1]. Apalutamide (ARN-509) functions as a potent and competitive androgen receptor (AR) antagonist, binding to AR with an IC50 of 16 nM in cell-free assays . The deuterated analog Apalutamide-d3 possesses nearly identical physicochemical properties to the parent compound, with a molecular weight of 480.45 g/mol (parent: 477.44 g/mol), enabling its primary application as an internal standard (IS) for the accurate quantitation of apalutamide in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Why Generic Substitution of Apalutamide-d3 with Alternative Internal Standards Compromises Analytical Accuracy in Antiandrogen Quantitation


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation, chromatographic separation, and ionization to correct for variability and matrix effects [1]. Apalutamide-d3, with three deuterium atoms substituted at the N-methyl position, provides nearly identical physicochemical properties to apalutamide while maintaining a distinct mass shift of +3 Da (m/z 481 → 453 for IS vs. m/z 478 → 450 for the analyte) [2][3]. Non-isotopic analogs (e.g., structurally similar but chemically distinct antiandrogens like enzalutamide or darolutamide) exhibit different extraction efficiencies, chromatographic retention times, and ionization responses in biological matrices, leading to inaccurate quantification [4]. Even closely related deuterated analogs such as Apalutamide-d4 (N-desmethyl metabolite) or Apalutamide-13C,d3 may introduce chromatographic separation challenges or isotopic interference when quantifying the parent drug and its metabolites simultaneously .

Apalutamide-d3 Quantitative Differentiation Evidence: Comparative Performance Data for Analytical and Procurement Decisions


Chromatographic Co-Elution and MRM Transition Specificity: Apalutamide-d3 vs. Non-Isotopic Internal Standards

Apalutamide-d3 demonstrates near-identical chromatographic retention to the parent analyte, a critical requirement for accurate internal standardization. In validated LC-ESI-MS/MS methods, Apalutamide-d3 (IS) elutes at 1.09 min compared to 1.10 min for apalutamide under identical isocratic conditions (Atlantis dC18 column; 0.2% formic acid:acetonitrile 20:80 v/v; 0.8 mL/min) [1]. The mass difference of +3 Da enables distinct multiple reaction monitoring (MRM) transitions (analyte: m/z 478 → 450; IS: m/z 481 → 453) with zero isotopic cross-talk [2]. In contrast, non-isotopic internal standards such as enzalutamide or darolutamide exhibit significantly different retention times (enzalutamide: m/z 465 → 209; darolutamide: m/z 399 → 178) and chromatographic behavior, rendering them unsuitable for correcting apalutamide-specific matrix effects and extraction variability [3].

LC-MS/MS method validation bioanalysis internal standard selection

Matrix Effect Elimination: Apalutamide-d3 vs. Unlabeled Apalutamide as Internal Standard in Human Plasma

In a validated UPLC method for apalutamide quantitation in human plasma, the use of Apalutamide-d3 as the internal standard resulted in no observable matrix effect, enabling accurate quantification at picogram-level sensitivity [1]. The method, employing a Phenomenex Luna column with 5 mM ammonium fumarate:acetonitrile (15:85 v/v, pH 3.5) and detection at 345 nm, achieved a linear range of 307.26–200013.87 pg/mL with accuracy and precision ranging from 3.86% to 4.87% [2]. Without a deuterated IS, unlabeled structural analogs or the parent drug itself cannot compensate for differential ion suppression or enhancement caused by endogenous plasma components, leading to systematic quantification errors that compromise pharmacokinetic parameter estimation [3].

matrix effect ion suppression UPLC method validation human plasma

Extraction Recovery Consistency: Apalutamide-d3 vs. Structural Analogs as Internal Standards

Apalutamide-d3 exhibits extraction recovery that mirrors the parent analyte across the entire calibration range, a property not achievable with structurally distinct internal standards . In the validated UPLC method, recovery of Apalutamide-d3 (as IS) at high, medium, and low quality control levels was 103.79%, 90.93%, and 96.83%, respectively, demonstrating consistent co-extraction with apalutamide from human plasma [1]. Non-isotopic internal standards such as deuterated enzalutamide or deuterated darolutamide, while useful for their respective parent analytes, exhibit divergent extraction efficiencies when applied to apalutamide due to differences in lipophilicity and protein binding [2].

extraction recovery sample preparation bioanalytical method validation

Simultaneous Multi-Analyte Quantitation: Apalutamide-d3 Enables Parallel Measurement of Four Antiandrogens with a Single IS

Apalutamide-d3 demonstrates unique cross-analyte suitability as an internal standard for the simultaneous quantitation of multiple second-generation antiandrogens, a capability not shared by other deuterated analogs in this class [1]. In a validated multi-analyte LC-MS/MS method, Apalutamide-d3 served as the single internal standard for the simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide, and ORM-15341 in mouse plasma, achieving linear calibration from 1.07 to 2000 ng/mL (r² ≥ 0.99) for all five analytes with a 2.5 min run time [2][3]. This cross-analyte performance is attributable to the structural and physicochemical similarities among these second-generation AR antagonists, but Apalutamide-d3 is the only deuterated IS among them validated for simultaneous multi-drug quantitation [4].

multi-analyte LC-MS/MS pharmacokinetic study antiandrogen panel

Deuterium Kinetic Isotope Effect: Apalutamide-d3 vs. Apalutamide-d4 and Other Deuterated Analogs in Pharmacokinetic Performance

While Apalutamide-d3 is designed specifically for use as an analytical internal standard, the deuterium incorporation at the N-methyl position confers a potential deuterium kinetic isotope effect (DKIE) that may slow CYP-mediated N-demethylation [1]. Comparative studies of deuterated apalutamide analogs demonstrated that N-trideuteromethyl substitution (compound 19, structurally analogous to Apalutamide-d3) produced 1.8-fold higher Cmax and nearly doubled AUC₀–∞ in rats compared to the non-deuterated parent, with similar AR binding affinity in vitro [2]. This DKIE-based PK improvement distinguishes Apalutamide-d3 from alternative deuterated internal standards (e.g., Apalutamide-d4 or N-desmethyl apalutamide-d4) that may exhibit different metabolic stability profiles .

deuterium kinetic isotope effect pharmacokinetics metabolic stability

Regulatory-Compliant Method Validation Metrics: Apalutamide-d3 Enables Sub-ng/mL Sensitivity and High Precision

LC-MS/MS methods employing Apalutamide-d3 as the internal standard consistently meet regulatory acceptance criteria for bioanalytical method validation, a prerequisite for data submission to regulatory agencies [1]. In mouse plasma, the validated method achieved intra-day accuracy and precision (% CV) of 88.5–111% and 1.13–13.1%, and inter-day values of 85.4–106% and 3.15–14.3% across all quality control levels, with linearity from 1.07 to 2000 ng/mL (r² ≥ 0.99) [2]. In a separate single-analyte validation, intra- and inter-day precision for apalutamide were 2.11–8.44% and 2.51–6.09%, respectively, with a lower limit of quantitation (LLOQ) of 1.02 ng/mL [3]. Without a properly matched deuterated IS, achieving this level of accuracy and precision across the calibration range is unlikely due to uncorrected matrix effects and extraction variability [4].

method validation regulatory compliance FDA/EMA bioanalytical guidelines

Apalutamide-d3: Validated Application Scenarios for Preclinical and Clinical Bioanalysis


Preclinical Pharmacokinetic Studies of Apalutamide and Combination Therapies

Apalutamide-d3 is the validated internal standard of choice for quantifying apalutamide in mouse and rat plasma following oral or intravenous administration [1]. The method, validated in mouse plasma over 1.02–2030 ng/mL with 2.5 min run times, enables high-throughput pharmacokinetic analysis for lead optimization, formulation development, and drug-drug interaction studies involving apalutamide alone or in combination with other AR antagonists (enzalutamide, darolutamide) [2][3]. The simple protein precipitation sample preparation (50 μL plasma) and regulatory-compliant validation metrics (accuracy 88.5–111%, precision <15% CV) make this approach suitable for generating IND-enabling PK data .

Simultaneous Multi-Antiandrogen Quantitation in Comparative Efficacy Studies

For research programs comparing the pharmacokinetics of multiple second-generation antiandrogens (apalutamide, enzalutamide, darolutamide) within a single study, Apalutamide-d3 serves as a single, cross-analyte internal standard [1]. The validated multi-analyte LC-MS/MS method enables simultaneous quantitation of five analytes from 50 μL mouse plasma with a single IS, eliminating the need for multiple deuterated standards and reducing analytical complexity and cost [2]. This approach is particularly valuable in preclinical studies evaluating drug-drug interactions, combination therapy PK, or comparative bioavailability assessments of AR antagonist candidates [3].

Clinical Therapeutic Drug Monitoring and Bioequivalence Studies

Apalutamide-d3 has been validated as an internal standard for the quantification of apalutamide in human plasma using UPLC methods [1]. The validated method, with a linear range of 307.26–200013.87 pg/mL and demonstrated absence of matrix effect, meets sensitivity requirements for clinical therapeutic drug monitoring of apalutamide in prostate cancer patients [2]. Recovery rates of 90.93–103.79% across QC levels and established stability under freeze-thaw, benchtop, and long-term storage conditions support its use in bioequivalence studies comparing generic and reference apalutamide formulations, a regulatory requirement for ANDA submissions [3].

Metabolic Pathway Tracing and Active Metabolite Quantitation

Apalutamide-d3 provides a stable isotope-labeled reference for developing LC-MS/MS methods to quantify apalutamide and its active metabolite, N-desmethyl apalutamide, in biological matrices [1]. While N-desmethyl apalutamide (responsible for approximately one-third of apalutamide's antiandrogen activity) requires its own deuterated internal standard (e.g., N-desmethyl apalutamide-d4) for optimal quantitation, Apalutamide-d3 remains essential for accurate parent drug measurement in studies evaluating the contribution of the active metabolite to overall pharmacological effect [2]. The distinct MRM transitions (parent: m/z 478 → 450; IS: m/z 481 → 453) ensure no interference between parent and metabolite quantification channels [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apalutamide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.